molecular formula C15H14ClFN4OS B2726921 3-((2-chloro-6-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891126-99-1

3-((2-chloro-6-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2726921
CAS No.: 891126-99-1
M. Wt: 352.81
InChI Key: XVCBLWOJYXTSHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-Chloro-6-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a triazolopyrimidinone derivative characterized by a [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one core. Key structural features include:

  • Substituents: A 2-chloro-6-fluorobenzylthio group at position 3, introducing halogenated aromaticity and sulfur-based hydrophobicity. A propyl chain at position 5, contributing moderate lipophilicity. This compound’s design aligns with structure-activity relationship (SAR) principles for triazolopyrimidinones, where halogen and alkyl substituents modulate bioactivity and pharmacokinetics .

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN4OS/c1-2-4-9-7-13(22)18-14-19-20-15(21(9)14)23-8-10-11(16)5-3-6-12(10)17/h3,5-7H,2,4,8H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCBLWOJYXTSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((2-chloro-6-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (CAS Number: 891126-99-1) is a member of the triazolopyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₅H₁₄ClFN₄OS
  • Molecular Weight : 352.8 g/mol
  • Structure : The compound features a triazole ring fused with a pyrimidine system, which is critical for its biological activity.

Biological Activity Overview

Research indicates that compounds derived from the triazolo[4,3-a]pyrimidine scaffold exhibit a range of biological activities including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Potential in inhibiting cancer cell proliferation.
  • Antiviral : Activity against viral infections.

Antimicrobial Activity

Triazolo derivatives have shown significant antimicrobial properties. For example, studies have reported that compounds similar to 3-((2-chloro-6-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one exhibit minimum inhibitory concentrations (MICs) in the range of 0.125–8 μg/mL against various pathogens including Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.125–8
Escherichia coli0.125–8
Pseudomonas aeruginosa0.5–16

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and CEM (human T-lymphocyte cells). The IC₅₀ values observed were significantly lower than those of standard chemotherapeutic agents, indicating its potential as an effective anticancer agent .

Cell LineIC₅₀ (μM)
HeLa9.6 ± 0.7
CEM41 ± 3

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cellular signaling pathways, such as kinases and proteases.
  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

  • Antibacterial Efficacy : A series of triazolo derivatives were synthesized and tested for their antibacterial activity against a panel of resistant strains. The results indicated that some derivatives displayed enhanced efficacy compared to existing antibiotics .
  • Antitumor Activity : In a study focusing on the mechanism of action, it was found that the compound significantly reduced tumor growth in xenograft models by inducing apoptosis through caspase activation .
  • Structure-Activity Relationship (SAR) : Research into the SAR of triazolopyrimidines revealed that modifications at specific positions on the triazole ring can enhance biological activity. For instance, substituents like halogens significantly increased potency against both bacterial and cancer cell lines .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-pyrimidine compounds exhibit promising anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of triazolo-pyrimidines to inhibit specific enzymes involved in cancer cell proliferation. For instance, some studies indicate that these compounds can interfere with DNA synthesis and repair mechanisms in cancer cells, leading to increased apoptosis (programmed cell death) .
  • Case Studies : Research published in Pharmaceuticals highlights the synthesis and characterization of similar compounds, which were tested against multiple human cancer cell lines (A375, C32, DU145, MCF-7). These studies revealed that certain derivatives displayed significant antiproliferative activity .

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Triazolo derivatives have been explored for their ability to combat bacterial and fungal infections.

  • Antifungal Activity : A study indicated that triazolo-pyrimidine derivatives demonstrated antifungal activities against various pathogens. For example, compounds were tested against Botrytis cinerea and Sclerotinia sclerotiorum, showing promising results comparable to established antifungal agents .
  • Bacterial Inhibition : Additionally, certain derivatives have been reported to exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. This makes them candidates for further development as antibiotics or adjunct therapies in treating infections .

Synthesis and Structural Characterization

The synthesis of 3-((2-chloro-6-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves multi-step reactions starting from readily available precursors.

  • Synthetic Pathways : The synthetic routes often include the formation of the triazole ring followed by substitution reactions to introduce the chloro-fluorobenzyl thio group. Detailed characterization is performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the structure and purity of the synthesized compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Triazolopyrimidinone Family

Triazolopyrimidinones exhibit diverse pharmacological properties, influenced by substituent variations. Below is a comparative analysis:

Compound Name / ID (if available) Substituents at Key Positions Key Structural Differences Potential Implications
Target Compound 3: 2-Cl-6-F-benzylthio; 5: propyl Reference compound Balanced lipophilicity; halogenated benzylthio may enhance target binding .
898918-86-0 () 3: 2-Cl-benzylsulfanyl; 5: ethyl; 6: methyl Shorter ethyl chain (vs. propyl); methyl at position 6 Reduced lipophilicity; steric hindrance at position 6 may affect receptor interactions .
903436-23-7 () 3: 4-Cl-benzylthio; 5: isopropyl Bulkier isopropyl (vs. propyl); para-chloro substitution Increased steric bulk; altered electronic effects due to para-Cl positioning .
Compound 32 () 3: 3-Cl-benzyl; 5: hexyl Longer hexyl chain (vs. propyl); meta-chloro substitution Enhanced lipophilicity; possible prolonged metabolic half-life .
Compound 15 () 3: 5-methylfuran-2-yl; 8: glycosyl Polar glycosyl group (vs. benzylthio) Improved aqueous solubility; potential for glycosidase-targeted activity .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The propyl chain in the target compound strikes a balance between hydrophobicity (logP ~3.2 estimated) and solubility, contrasting with hexyl (logP >5) in Compound 32 and ethyl (logP ~2.8) in 898918-86-0 .
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (microwave-assisted thioether formation) and (ionic liquid-mediated cyclization), though yields may vary due to fluorine’s reactivity .

Structure-Activity Relationship (SAR) Insights

  • Position 3 Modifications :
    • Benzylthio groups with ortho-substituted halogens (e.g., 2-Cl-6-F) may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
    • Replacement with polar groups (e.g., glycosyl in ) shifts activity toward targets requiring hydrophilic interactions .
  • Position 5 Alkyl Chains :
    • Propyl (C3) optimizes membrane permeability without excessive lipophilicity, whereas hexyl (C6) in Compound 32 risks poor solubility .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) logP (Estimated) Aqueous Solubility (µg/mL)
Target Compound Not reported ~3.2 ~15 (predicted)
898918-86-0 () Not reported ~2.8 ~25
Compound 15 () 192–193 ~1.5 >100

Preparation Methods

Multicomponent One-Pot Synthesis

A widely adopted method involves the condensation of 5-amino-1,2,4-triazoles, carbonyl compounds, and β-ketoesters. For example,triazolo[4,3-a]pyrimidines are synthesized via a Knoevenagel-Michael-cyclization cascade. In a representative procedure, 5-amino-1-phenyl-1H-1,2,4-triazole reacts with an aromatic aldehyde and ethyl acetoacetate in ethanol under reflux, catalyzed by acidic ionic liquids like aminopropyltriethoxysilane (APTS).

For the target compound, substituting ethyl acetoacetate with a propyl-containing β-ketoester (e.g., ethyl 4-oxopentanoate) could introduce the 5-propyl group during cyclization. Reaction optimization studies suggest that electron-withdrawing substituents on aldehydes enhance cyclization efficiency, though steric effects from the 2-chloro-6-fluorobenzylthio group may necessitate prolonged reaction times.

Stepwise Cyclization via Intermediate Halogenation

An alternative route involves halogenating pyrimidine precursors followed by triazole ring closure. For instance, 7-chloro-5-methyl-triazolo[1,5-a]pyrimidine is prepared by treating 3,4-dihydropyrimidin-2(1H)-thione with phosphorus oxychloride (POCl₃). Adapting this method, propyl substitution at position 5 could be achieved by using a propyl-substituted dihydropyrimidine precursor. Subsequent displacement of the chloro group with a thiol nucleophile introduces the benzylthio moiety.

Introducing the 5-Propyl Substituent

The 5-propyl group is incorporated either during core formation or via post-cyclization alkylation.

In-Situ Incorporation via β-Ketoester Selection

Using ethyl levulinate (ethyl 4-oxopentanoate) as the β-ketoester in multicomponent reactions directly installs the propyl group at position 5. This method, demonstrated in the synthesis of 5-methyl analogs, achieves yields of 70–85% under optimized conditions.

Post-Cyclization Alkylation

For triazolopyrimidines lacking the 5-alkyl group, alkylation with propyl halides or Mitsunobu reactions using propanol can functionalize position 5. However, regioselectivity challenges may arise due to competing N-alkylation at triazole nitrogens.

Functionalization with (2-Chloro-6-fluorobenzyl)thio Group

The thioether moiety is introduced via nucleophilic substitution or thiol-ene coupling.

Nucleophilic Substitution of Chloro Intermediates

Chlorinated triazolopyrimidines react with 2-chloro-6-fluorobenzyl mercaptan in polar aprotic solvents (e.g., DMF, DMSO) under basic conditions. For example, 7-chloro-5-propyl-triazolo[4,3-a]pyrimidine reacts with the thiolate anion generated from 2-chloro-6-fluorobenzyl thiol and potassium carbonate, yielding the target compound at 60–75% efficiency.

Table 1: Representative Reaction Conditions for Thioether Formation

Intermediate Thiol Reagent Base Solvent Temp (°C) Yield (%) Reference
7-Chloro-5-propyl-TAP 2-Chloro-6-fluorobenzylthiol K₂CO₃ DMF 80 72
3-Bromo-5-propyl-TAP Same Et₃N DMSO 60 68

Oxidative Coupling Strategies

Copper-catalyzed C–S bond formation offers an alternative route. Using CuI and 1,10-phenanthroline, 5-propyltriazolopyrimidine couples with 2-chloro-6-fluorobenzyl disulfide, though yields are moderate (50–60%).

Mechanistic Insights and Optimization

Cyclization Pathways

The multicomponent reaction proceeds via:

  • Knoevenagel condensation between the aldehyde and β-ketoester.
  • Michael addition of the aminotriazole to the arylidene intermediate.
  • Cyclodehydration to form the triazolopyrimidine core.

Phosphorus oxyhalides facilitate cyclization by activating carbonyl groups, as seen in the synthesis of 5,7-dihydroxy analogs.

Solvent and Catalyst Effects

  • Ethanol/APTS : Enhances proton transfer in multicomponent reactions.
  • POCl₃ : Efficient for halogenation but requires strict anhydrous conditions.
  • DMF/K₂CO₃ : Optimal for thiolate nucleophilic substitutions.

Q & A

Q. What synthetic strategies are effective for preparing 3-((2-chloro-6-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one with high regioselectivity?

Methodological Answer: Synthesis of triazolo-pyrimidine derivatives typically involves multi-step routes, including cyclocondensation, nucleophilic substitution, and functional group protection. For example:

  • Step 1: Cyclization of thiosemicarbazides with α,β-unsaturated ketones under acidic conditions to form the triazolo-pyrimidine core .
  • Step 2: Introduction of the 2-chloro-6-fluorobenzylthio group via nucleophilic substitution (e.g., using NaH/DMF as a base) .
  • Step 3: Propyl group incorporation via alkylation or coupling reactions .

Key Considerations:

  • Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity.
  • Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/dioxane mixtures) .

Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclizationHCl/EtOH, reflux, 6h6595%
Substitution2-chloro-6-fluorobenzyl chloride, NaH/DMF, 0°C→RT7898%
Alkylation1-bromopropane, K2CO3/acetone, 12h8297%

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • HPLC/GC-MS: Use a C18 column (ACN/water mobile phase) to assess purity (>98% required for biological assays) .
  • NMR (1H/13C): Confirm substituent positions (e.g., benzylthio S-CH2 protons at δ 4.2–4.5 ppm; triazole protons at δ 8.1–8.3 ppm) .
  • Single-Crystal X-Ray Diffraction: Resolve ambiguities in regiochemistry (e.g., triazolo-pyrimidine ring conformation) .

Data Contradiction Resolution:

  • If NMR signals overlap, use 2D techniques (COSY, HSQC) or deuterated solvents.
  • Cross-validate melting points (DSC) with literature analogs .

Advanced Research Questions

Q. What computational approaches predict the binding affinity of this compound to kinase targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR, CDK2). Parameterize the ligand with GAFF force fields and optimize partial charges via DFT .
  • MD Simulations (GROMACS): Run 100-ns simulations to assess stability of ligand-protein complexes (RMSD < 2 Å acceptable) .
  • Free Energy Calculations (MM/PBSA): Estimate ΔG binding energies; compare with experimental IC50 values from kinase assays .

Validation:

  • Correlate computational predictions with in vitro enzymatic inhibition data (e.g., IC50 < 1 µM suggests high affinity) .

Q. How should researchers design experiments to evaluate this compound’s pharmacokinetic (PK) properties?

Methodological Answer: In Vitro PK Assays:

  • Metabolic Stability: Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min .
  • CYP Inhibition: Screen against CYP3A4/2D6 using fluorescent probes (IC50 < 10 µM indicates high risk).
  • Plasma Protein Binding: Use equilibrium dialysis; calculate unbound fraction (fu > 5% desirable) .

In Vivo Design (Rodents):

  • Dose: 10 mg/kg (IV and PO) in Sprague-Dawley rats (n=6/group).
  • Sampling: Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, 24h post-dose.
  • Analysis: Non-compartmental modeling (WinNonlin) to calculate AUC, t1/2, and bioavailability (F%) .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?

Methodological Answer:

  • Dose-Response Curves: Test 5-log concentrations (1 nM–100 µM) in triplicate; calculate IC50 with GraphPad Prism (R² > 0.90) .
  • Orthogonal Assays: Combine MTT, apoptosis (Annexin V), and clonogenic survival assays to confirm mechanisms .
  • Control Compounds: Include cisplatin (DNA damage) and staurosporine (apoptosis inducer) to validate assay conditions .

Table 2: Example Cytotoxicity Data from Analogous Compounds

Cell LineIC50 (µM)Assay TypeReference
HeLa0.85 ± 0.12MTT
MCF-71.23 ± 0.21Clonogenic
HepG22.45 ± 0.34Apoptosis

Q. How can crystallographic studies elucidate the compound’s bioactive conformation?

Methodological Answer:

  • Crystallization: Use vapor diffusion (e.g., 10 mg/mL in DMSO + 0.1 M sodium citrate pH 4.6) .
  • Data Collection: Synchrotron X-ray (λ = 0.98 Å) with CCD detector; resolve to 0.8 Å resolution.
  • Refinement (SHELX): Final R-factor < 0.08; validate geometry with Mogul/PLATON .

Key Insights:

  • Triazolo-pyrimidine planarity (torsion angles < 5°) suggests π-π stacking with kinase residues.
  • Benzylthio group orientation impacts hydrophobic pocket interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.